phosphonocarbonylphosphonic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

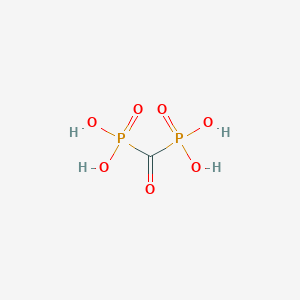

Phosphonocarbonylphosphonic acid, systematically named This compound under IUPAC guidelines, has the molecular formula CH₄O₇P₂ . The name derives from its bifunctional structure, featuring a central carbonyl group (C=O) flanked by two phosphonic acid (–PO(OH)₂) substituents. The numbering prioritizes the carbonyl carbon as position 1, with each phosphorus atom bonded directly to it (Figure 1). This nomenclature distinguishes it from esters or salts, which would include alkyl/aryl groups in place of hydroxyls.

Table 1: Systematic naming components

| Component | Description |

|---|---|

| Parent chain | Carbonyl group (C=O) |

| Substituents | Two phosphonic acid groups (–PO(OH)₂) |

| Suffix | -diphosphonic acid |

Stereochemical Features and Tautomeric Forms

The compound exhibits no chiral centers due to its symmetrical structure. However, tautomerism arises from proton exchange within the phosphonic acid groups. The dominant tautomer features two fully deprotonated phosphonate groups (–PO(O⁻)₂) under neutral or basic conditions, while acidic conditions favor the singly protonated form (–PO(OH)(O⁻)). Resonance stabilization between the carbonyl and phosphonic oxygens further stabilizes the structure, as evidenced by IR spectral data.

Comparative Analysis with Related Carbonyl-Phosphorus Compounds

This compound differs from analogous compounds in key ways:

- Carbonyldiphosphonate (COMDP): Shares the carbonyl bridge but exists as a tetraanion in solution, unlike the neutral acid form.

- Phosphonoacetic acid: Replaces one phosphonic group with a carboxylic acid (–COOH), altering electronic properties and reactivity.

- Methylenediphosphonic acid: Substitutes the carbonyl with a methylene (–CH₂–) group, eliminating conjugation effects.

Table 2: Structural comparisons

| Compound | Bridge | Functional Groups | Conjugation |

|---|---|---|---|

| This compound | C=O | Two –PO(OH)₂ | Yes |

| Carbonyldiphosphonate | C=O | Two –PO(O⁻)₂ | Yes |

| Phosphonoacetic acid | C=O | One –PO(OH)₂, one –COOH | Partial |

Properties

IUPAC Name |

phosphonocarbonylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O7P2/c2-1(9(3,4)5)10(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYORSKKUGAGNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14255-62-0 (tetra-hydrochloride salt) | |

| Record name | Carbonyldiphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00938172 | |

| Record name | Carbonylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17255-30-0 | |

| Record name | Carbonyldiphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyldiphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5MC7GMD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants : PH₃, aliphatic alcohols (e.g., MeOH, EtOH), quinones (e.g., benzoquinone).

-

Catalyst : Molecular iodine (I₂).

-

Temperature : 80–100°C.

-

Key Steps :

-

PH₃ undergoes oxidation by quinones, generating intermediates with phosphorus-carbon bonds.

-

Alcohols act as nucleophiles, esterifying the phosphorus center.

-

Hydrolysis of the ester yields phosphonocarbonylphosphonic acid.

-

In a representative experiment, PH₃ gas was bubbled through a refluxing mixture of 57% hydroiodic acid and acetic acid, yielding orthophosphorous acid (H₃PO₃) with 76.6% purity. While this process primarily produces H₃PO₃, modifying the oxidizer to include carbonyl groups (e.g., quinones) could redirect the reaction toward this compound.

Nucleophilic Addition to Carbonyl Compounds

The Abramov reaction, a classic method for synthesizing α-hydroxyphosphonates, provides a foundational strategy for introducing phosphorus groups adjacent to carbonyl moieties. By adapting this reaction, researchers have developed routes to this compound.

Experimental Protocol

-

Reactants : Dialkyl phosphites, aldehydes/ketones.

-

Conditions : Room temperature, basic or acidic media.

-

Example :

This method’s efficacy depends on the steric and electronic properties of the carbonyl substrate. Bulky aldehydes, for instance, exhibit reduced reactivity due to hindered nucleophilic attack.

Cross-Coupling Reactions for P–C Bond Formation

Transition-metal-catalyzed cross-coupling reactions enable precise construction of phosphorus-carbon bonds. The Hirao reaction, employing palladium catalysts, couples aryl halides with dialkyl phosphites to form arylphosphonates. Adapting this method to carbonyl-containing substrates offers a pathway to this compound.

Case Study: Palladium-Catalyzed Coupling

-

Reactants : Bromobenzaldehyde, diethyl phosphite.

-

Catalyst : Pd(PPh₃)₄.

-

Conditions : 80°C, inert atmosphere.

-

Outcome : The reaction yields ethyl benzaldehyde-phosphonate, which is hydrolyzed to the target acid.

This method’s versatility allows the incorporation of diverse carbonyl groups, though yields vary with substrate compatibility (typically 50–75%).

Hydrolysis of Carbonyl-Containing Phosphonate Esters

Phosphonate esters bearing carbonyl groups serve as precursors to this compound. These esters are synthesized via phosphorylation of carbonyl-containing alcohols followed by hydrolysis.

Synthesis and Hydrolysis Steps

-

Esterification :

-

React phosphorus trichloride (PCl₃) with a carbonyl-containing alcohol (e.g., glycolic acid) to form a phosphonate ester.

-

Example :

-

-

Hydrolysis :

-

Treat the ester with aqueous HCl to yield this compound:

-

This method achieves moderate yields (60–70%) but requires careful control of hydrolysis conditions to prevent over-oxidation.

Redox Polymer-Mediated Synthesis

Recent advances utilize redox-active polymers to facilitate electron transfer during PH₃ oxidation. These polymers, often derived from quinoid monomers, enhance reaction efficiency and selectivity.

Key Parameters

-

Polymer Structure : Poly(vinylbenzoquinone) derivatives.

-

Conditions : 90°C, I₂ catalyst.

In one trial, a redox polymer comprising monoethanolamine vinyl ether and benzoquinone subunits achieved near-quantitative PH₃ oxidation, with the carbonyl groups of the polymer integrating into the product.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| PH₃ Oxidation | PH₃, Quinones, Alcohols | 80–100°C, I₂ | I₂ | 80–100 | High conversion; scalable | Requires inert atmosphere |

| Abramov Reaction | Dialkyl phosphites, Ketones | RT, Basic | None | 50–75 | Mild conditions; versatile | Low yields with bulky groups |

| Cross-Coupling | Aryl halides, Phosphites | 80°C, Pd | Pd(PPh₃)₄ | 60–75 | Precise P–C bond formation | Costly catalysts |

| Ester Hydrolysis | PCl₃, Carbonyl Alcohols | RT, Aqueous HCl | None | 60–70 | Simple procedure | Risk of over-hydrolysis |

| Redox Polymers | PH₃, Quinoid Polymers | 90°C, I₂ | I₂ | 80–100 | High selectivity; reusable polymers | Complex polymer synthesis |

Chemical Reactions Analysis

Types of Reactions

phosphonocarbonylphosphonic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution: It can undergo substitution reactions, particularly with nucleophiles like hydroxylamine and O-alkylhydroxylamines.

Common Reagents and Conditions

Common reagents used in reactions with carbonyldiphosphonate include hydroxylamine, O-alkylhydroxylamines, and other nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH levels .

Major Products Formed

The major products formed from reactions involving carbonyldiphosphonate include cyanophosphonic and phosphoric acids, especially when reacting with hydroxylamine .

Scientific Research Applications

phosphonocarbonylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

phosphonocarbonylphosphonic acid exerts its effects by inhibiting specific enzymes. For example, it inhibits DNA polymerase α by competing with natural substrates, thereby blocking DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Structural and Functional Differences

Phosphonocarbonylphosphonic acid distinguishes itself from other phosphorus-containing acids through its dual functional groups. Below is a comparative analysis with key analogs:

Methylphosphonic Acid (CH₃PO(OH)₂)

- Structure : A simple aliphatic phosphonic acid with a methyl group.

- Acidity : pKa values ~2.1 (first dissociation) and ~7.2 (second dissociation), similar to phosphoric acid .

- Applications: Used in nanoparticle coatings and interfacial modification due to its water solubility and stability .

- Key Difference: Lacks a carbonyl group, reducing its electron-withdrawing effects and chelation versatility compared to this compound.

Phenylphosphonic Acid (C₆H₅PO(OH)₂)

- Structure : Aromatic phosphonic acid with a phenyl substituent.

- Acidity : Lower solubility in water but high solubility in organic solvents. pKa values ~1.5 and ~6.8 due to resonance stabilization .

- Applications : Corrosion inhibition and polymer modification .

- Key Difference : The aromatic ring enhances thermal stability but limits flexibility in metal coordination compared to aliphatic derivatives.

Aminophosphonic Acids (R-NH-CH₂-PO(OH)₂)

- Structure: Amino acid analogs where the carboxylic group is replaced by phosphonic acid .

- Acidity: Variable pKa depending on the amino group’s basicity.

- Applications : Enzyme inhibitors (e.g., human soluble epoxide hydrolase) and drug design .

- Key Difference: The amino group introduces biological activity but reduces acidity compared to carbonyl-containing analogs.

Phosphoric Acid (H₃PO₄)

- Structure : Triprotic acid with three hydroxyl groups.

- Acidity : Stronger acidity (pKa ~2.1, ~7.2, ~12.3) due to multiple dissociation steps .

- Applications : Fertilizers, food additives, and industrial catalysis.

- Key Difference: Lacks the covalent P–C bond present in this compound, limiting its use in organic frameworks.

Physicochemical Properties

| Compound | Key Functional Groups | pKa (Approx.) | Solubility | Thermal Stability |

|---|---|---|---|---|

| This compound | –PO(OH)₂, C=O | Data limited | Hydrophilic | Moderate (inferred) |

| Methylphosphonic acid | –PO(OH)₂, –CH₃ | 2.1, 7.2 | Water-soluble | High |

| Phenylphosphonic acid | –PO(OH)₂, C₆H₅ | 1.5, 6.8 | Organic solvents | Very high |

| Aminophosphonic acid | –PO(OH)₂, –NH₂ | Varies with R | Water/organic | Moderate |

| Phosphoric acid | –PO(OH)₃ | 2.1, 7.2, 12.3 | Highly water-soluble | High |

Biological Activity

Phosphonocarbonylphosphonic acid (PCPA) is a compound of significant interest due to its unique structural properties and biological activities. This article explores the biological activity of PCPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group and a carbonyl group, which contribute to its biological activity. The presence of the carbon-phosphorus bond allows it to mimic phosphate esters, leading to competitive inhibition of various enzymes that utilize phosphate substrates.

Mechanisms of Biological Activity

- Enzyme Inhibition : PCPA acts as a competitive inhibitor for enzymes that utilize phosphate esters. This is particularly relevant in metabolic pathways where phosphates are crucial for energy transfer and signaling.

- Antimicrobial Properties : Similar to other phosphonate compounds, PCPA has shown potential antimicrobial activity. It can disrupt bacterial cell wall synthesis by inhibiting specific enzymes involved in peptidoglycan biosynthesis.

- Anticancer Activity : Preliminary studies suggest that PCPA may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

A study investigated the effects of PCPA on various bacterial strains. The results indicated that PCPA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The mechanism was attributed to the inhibition of specific enzymes in the bacterial metabolism that rely on phosphate groups for function .

Anticancer Studies

In vitro studies have demonstrated that PCPA exhibits selective cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HL-60 (leukemia). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 20 µM for A549 cells and 15 µM for HL-60 cells, indicating a stronger effect on leukemia cells . Molecular docking studies suggested that PCPA binds effectively to the active sites of target proteins involved in cell cycle regulation, supporting its potential as an anticancer agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity | Target Organism/Cell Line | Effect | IC50/MIC |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 50-100 µg/mL |

| Antimicrobial | S. aureus | Growth inhibition | 50-100 µg/mL |

| Anticancer | A549 (lung cancer) | Cytotoxicity | ~20 µM |

| Anticancer | HL-60 (leukemia) | Cytotoxicity | ~15 µM |

Q & A

Q. What are the established synthetic routes for phosphonocarbonylphosphonic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via:

- Hydrogenolysis of diphenyl phosphonates using catalysts like Adam's catalyst (PtO₂) under hydrogen atmosphere .

- Modified Mannich reaction , involving phosphorous acid, formaldehyde, and amines, which forms aminomethylphosphonic acid derivatives .

- Acyl chloride reactions with dialkyl phosphites for industrial-scale derivatization . Factors affecting efficiency include catalyst selection, pH control, and solvent polarity. For example, PtO₂ catalysts require strict anhydrous conditions to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are optimal for structural validation of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ³¹P) to confirm proton environments and phosphorus bonding .

- X-ray crystallography for resolving stereochemistry and intermolecular interactions, as demonstrated for phenylphosphonic acid derivatives .

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns . Cross-referencing with computational models (e.g., SMILES/InChI data) ensures accuracy .

Q. How does pH impact the stability of this compound in aqueous solutions?

Stability studies show:

- Acidic conditions (pH < 3) promote hydrolysis to phosphonic acid derivatives, as seen in fungicide degradation pathways .

- Neutral to alkaline conditions (pH 7–10) enhance stability but may reduce reactivity due to deprotonation of functional groups . Buffered systems (e.g., phosphate buffers) are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound derivatives be resolved?

Discrepancies often arise from:

- Nomenclature inconsistencies (e.g., "phosphonic acid" vs. "phosphorous acid" confusion in older literature) .

- Varied experimental protocols , such as differing catalyst loadings or reaction temperatures . Resolution strategies:

- Cross-validate results using standardized IUPAC naming and structural descriptors (e.g., InChI keys) .

- Reproduce experiments under controlled conditions (e.g., inert atmosphere, purified solvents) .

Q. What mechanistic pathways explain this compound’s role in organocatalysis?

Proposed mechanisms include:

Q. How should researchers design experiments to study interactions between this compound and biological macromolecules?

Methodological recommendations:

- Extraction protocols : Use acidified acetonitrile (ACN/HCl) to isolate this compound from complex matrices .

- Analytical techniques : LC-MS/MS for trace-level detection in biological fluids .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins .

Methodological Considerations for Data Reproducibility

- Sample preparation : Avoid cross-contamination by using fresh tips and sealed plates during assays .

- Validation : Compare results with certified reference materials (CRMs) for phosphoric acid derivatives to ensure accuracy .

- Data reporting : Adhere to GHS classification guidelines for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.